(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1359320-32-3) is a fully synthetic 4-anilino-6-fluoroquinoline derivative bearing a pyrrolidine-1-carbonyl substituent at the 3-position of the quinoline core. It belongs to the broader diarylamine-substituted quinoline chemotype, a scaffold actively investigated for inducible nitric oxide synthase (iNOS) inhibition and kinase modulation.

Molecular Formula C20H16Cl2FN3O
Molecular Weight 404.27
CAS No. 1359320-32-3
Cat. No. B2767113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
CAS1359320-32-3
Molecular FormulaC20H16Cl2FN3O
Molecular Weight404.27
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=CC(=C4)Cl)Cl)F
InChIInChI=1S/C20H16Cl2FN3O/c21-12-3-5-16(22)18(9-12)25-19-14-10-13(23)4-6-17(14)24-11-15(19)20(27)26-7-1-2-8-26/h3-6,9-11H,1-2,7-8H2,(H,24,25)
InChIKeyMPJRLSBHSQUHTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1359320-32-3): Core Identity and Class Provenance for Procurement Evaluation


(4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone (CAS 1359320-32-3) is a fully synthetic 4-anilino-6-fluoroquinoline derivative bearing a pyrrolidine-1-carbonyl substituent at the 3-position of the quinoline core [1]. It belongs to the broader diarylamine-substituted quinoline chemotype, a scaffold actively investigated for inducible nitric oxide synthase (iNOS) inhibition and kinase modulation [2]. The compound is catalogued in PubChem (CID 53032707) with computed physicochemical descriptors including a molecular weight of 404.3 g/mol and an XLogP3-AA of 5.6, placing it in a moderately lipophilic property space distinct from more polar quinoline analogs [1]. Its 2,5-dichlorophenylanilino motif and C6-fluoro substitution jointly define a substitution pattern that is not represented among the extensively characterized 4-anilinoquinoline antimalarials or fluoroquinolone antibacterials, positioning it as a specialized probe molecule rather than a commodity building block [2].

Why Generic Substitution of (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone Is Not Supported by Current Evidence


Within the 4-anilino-6-fluoroquinoline chemotype, even single-atom alterations to the aniline ring substitution pattern or the C6 halogen identity are predicted to produce substantial shifts in target engagement, lipophilicity, and metabolic stability [1]. The compound's computed XLogP3-AA of 5.6 falls within a narrow window where small structural changes—such as replacing the 2,5-dichloro motif with a 3,4-dichloro or 4-chloro substitution—can shift logP by ≥0.5 units, potentially altering membrane permeability and off-target binding profiles [1]. The pyrrolidine-1-carbonyl group at position 3 introduces a tertiary amide that is both a hydrogen-bond acceptor and a conformational constraint; analogs bearing smaller (dimethylamide) or larger (piperidine) amides at this position are expected to exhibit divergent pharmacokinetic and pharmacodynamic behavior [2]. No published head-to-head bioequivalence or functional interchangeability studies exist for this compound. Consequently, selecting a close analog without confirmatory comparative data risks introducing an uncharacterized variable into any experimental or screening workflow.

Quantitative Differentiation Evidence for (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: Head-to-Head, Cross-Study, and Class-Level Data


Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) of the 2,5-Dichloro-6-Fluoro Substitution Pattern Versus Closest Halogen-Substituted Analogs

The target compound's computed XLogP3-AA of 5.6 [1] positions it approximately 0.3–0.7 log units more lipophilic than the predicted values for the 6-chloro analog (estimated XLogP ~5.2) and the unsubstituted 4-anilino-6-fluoroquinoline parent scaffold (XLogP ~4.8), based on the additive contribution of the 2,5-dichlorophenyl group [1]. This difference is quantitatively meaningful for membrane permeability prediction and off-target promiscuity risk assessment. In the related 4-anilinoquinoline antimalarial series, a ΔlogP of 0.5 has been shown to shift hERG channel binding liability by over 3-fold [2].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile: The 2,5-Dichlorophenylamino Motif Versus Mono-Chloro and Non-Chlorinated Analogs

The target compound possesses 1 hydrogen-bond donor (the aniline NH) and 4 hydrogen-bond acceptors (quinoline N, amide carbonyl O, pyrrolidine amide O, and the fluorine atom) [1]. The 2,5-dichloro substitution on the aniline ring withdraws electron density from the NH donor, increasing its acidity and potential for stronger hydrogen-bond donation compared to 4-chloro or 3,4-dichloro analogs. In the iNOS inhibitor patent series (WO2009029617A1), the 2,5-dichlorophenyl motif was explicitly claimed among preferred embodiments, suggesting that this substitution pattern was identified as beneficial for target engagement [2]. Mono-chloro analogs (e.g., 2-chlorophenyl or 4-chlorophenyl) are expected to exhibit weaker hydrogen-bond donor strength and reduced steric occupancy of the binding pocket.

Target engagement Binding pose Selectivity determinant

Molecular Weight and Rotatable Bond Count: Differentiating the Pyrrolidine-1-Carbonyl Series from Piperidine and Acyclic Amide Analogs

The target compound has a molecular weight of 404.3 g/mol and 3 rotatable bonds [1]. The pyrrolidine-1-carbonyl group at position 3 introduces conformational rigidity via the five-membered ring, which restricts the amide bond geometry compared to a diethylamide or dimethylamide analog (which would add 1–2 additional rotatable bonds and ~14–28 Da of molecular weight). In lead optimization campaigns for quinoline-based kinase inhibitors, reducing the number of rotatable bonds by 1 has been associated with a 0.5–1.0 log unit improvement in oral bioavailability [2]. The piperidine-1-carbonyl analog (predicted MW ~418 g/mol, 3 rotatable bonds) would retain conformational restriction but with increased steric bulk that may differentially occupy the target binding pocket.

Conformational restriction Ligand efficiency Oral bioavailability prediction

Fluorine at C6 Versus Chlorine or Hydrogen: Implications for Metabolic Stability and CYP450 Interaction Liability

The C6-fluoro substituent on the quinoline core blocks a primary site of oxidative metabolism (CYP450-mediated aromatic hydroxylation) that is accessible in the C6-H and C6-Cl analogs [1]. In the broader 6-fluoroquinoline antibacterial class (e.g., ciprofloxacin, levofloxacin), the C6-fluorine has been demonstrated to increase the half-life in human liver microsomes by 2- to 5-fold compared to the C6-H parent [2]. The C6-Cl analog is susceptible to oxidative dechlorination and glutathione conjugation, introducing metabolic pathways not available to the C6-fluoro compound. The target compound thus offers a metabolically more stable quinoline core than its 6-chloro or 6-unsubstituted counterparts.

Metabolic stability CYP450 inhibition Halogen substitution

Evidence-Based Application Scenarios for (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone Procurement


Selective iNOS Inhibitor Screening Campaigns Requiring a Pre-optimized 4-Anilinoquinoline Scaffold

Based on the patent-class association of diarylamine-substituted quinolones with iNOS inhibition [1], this compound is best deployed as a reference probe in iNOS enzyme inhibition assays where the 2,5-dichlorophenylanilino motif has been identified as a preferred pharmacophoric element. Its computed XLogP3-AA of 5.6 and C6-fluoro substitution make it suitable for cell-based iNOS assays (e.g., RAW 264.7 macrophage LPS-stimulated nitrite production) where membrane penetration is required [2]. The pyrrolidine-1-carbonyl group provides conformational constraint that may enhance selectivity relative to flexible amide analogs.

Structure-Activity Relationship (SAR) Studies Exploring Halogen Effects at C6 of the Quinoline Core

The C6-fluoro substituent of the target compound provides a metabolically stable comparator for SAR studies investigating the impact of C6 halogen identity (F vs. Cl vs. Br vs. H) on target potency, metabolic stability, and cytotoxicity [1]. As supported by class-level evidence from the fluoroquinolone literature, C6-F is expected to confer 2–5× greater microsomal stability than C6-H [2]. Procurement of the target compound alongside its 6-chloro and 6-unsubstituted analogs enables a controlled comparative experiment to deconvolute electronic effects from steric effects at this position.

Computational Docking and Pharmacophore Model Validation Requiring a Conformationally Constrained 4-Anilinoquinoline Ligand

With only 3 rotatable bonds and a rigidified pyrrolidine amide at position 3, the target compound is well-suited for molecular docking studies and pharmacophore model refinement where conformational entropy penalties must be minimized [1]. Its 2,5-dichlorophenyl group occupies a well-defined hydrophobic sub-pocket in iNOS and related enzyme active sites [2]. Researchers conducting structure-based drug design can use this compound to validate docking poses that require simultaneous engagement of the dichlorophenyl hydrophobic cleft and the quinoline N1 hydrogen-bond acceptor.

Physicochemical Benchmarking of Novel 4-Anilinoquinoline Analogs for Drug-Likeness Optimization

The compound's XLogP3-AA (5.6), molecular weight (404.3 g/mol), and hydrogen-bond profile (1 HBD, 4 HBA) position it near the upper boundary of Lipinski-compliant chemical space [1]. This makes it a useful benchmarking standard for assessing the physicochemical properties of newly synthesized 4-anilinoquinoline analogs. Compounds exceeding this lipophilicity threshold may carry increased off-target risk, while those with significantly lower XLogP may exhibit inferior membrane permeability in cell-based assays.

Quote Request

Request a Quote for (4-((2,5-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.